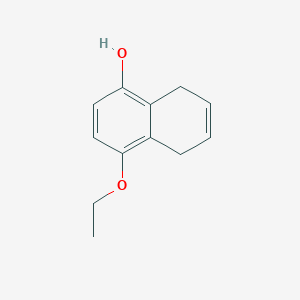
1,3,5-Triethoxy-6-iodohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triethoxy-6-iodohexan-1-OL is a chemical compound that belongs to the class of alcohols It is characterized by the presence of three ethoxy groups and one iodine atom attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethoxy-6-iodohexan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triethoxy-6-iodohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form a simpler hydrocarbon.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
1,3,5-Triethoxy-6-iodohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Triethoxy-6-iodohexan-1-OL involves its interaction with various molecular targets. The ethoxy groups and iodine atom can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triethoxyhexane: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3,5-Triiodohexan-1-OL: Contains iodine atoms but lacks ethoxy groups, leading to different reactivity and applications.
Uniqueness
1,3,5-Triethoxy-6-iodohexan-1-OL is unique due to the combination of ethoxy groups and an iodine atom on the same molecule. This unique structure provides a balance of reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
88208-20-2 |
|---|---|
Formule moléculaire |
C12H25IO4 |
Poids moléculaire |
360.23 g/mol |
Nom IUPAC |
1,3,5-triethoxy-6-iodohexan-1-ol |
InChI |
InChI=1S/C12H25IO4/c1-4-15-10(8-12(14)17-6-3)7-11(9-13)16-5-2/h10-12,14H,4-9H2,1-3H3 |
Clé InChI |
FLZZSQCNPHPGNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(CI)OCC)CC(O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


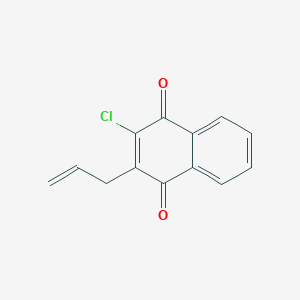

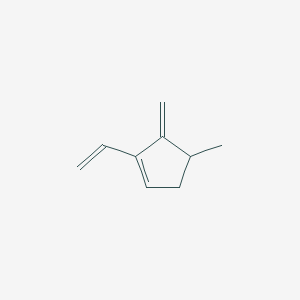

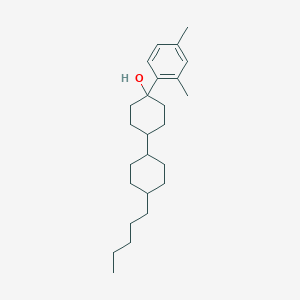
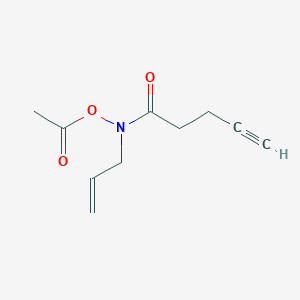
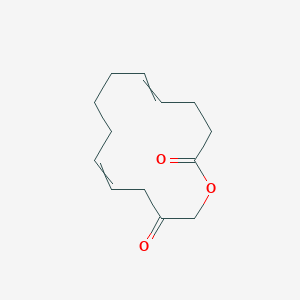
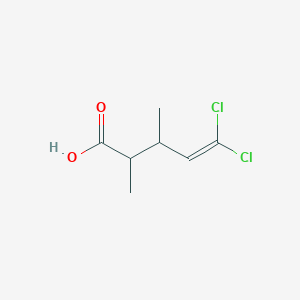
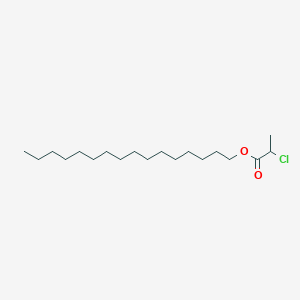
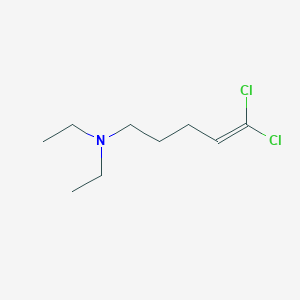
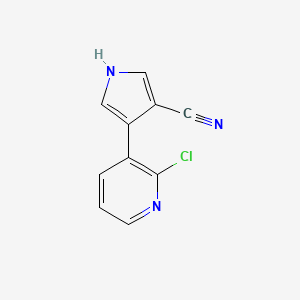
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)

